molecular formula C12H17ClN2O4 B2786583 5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride CAS No. 2034575-17-0

5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride

Cat. No.: B2786583
CAS No.: 2034575-17-0
M. Wt: 288.73
InChI Key: DMAQYEHXSRDNGI-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an oxazolidinone core, which is a five-membered ring containing nitrogen and oxygen atoms, and is substituted with an aminomethyl group and a 3,4-dimethoxyphenyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzaldehyde and aminoacetaldehyde diethyl acetal.

  • Reaction Steps: The initial step involves the formation of an oxazolidinone ring through a cyclization reaction

  • Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid, and may require heating to facilitate the cyclization.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, helping to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Muscimol: Another oxazolidinone derivative with similar structural features.

  • Aminomethyl Propanol: Contains an aminomethyl group but differs in the core structure.

Uniqueness: The presence of the 3,4-dimethoxyphenyl group in 5-(Aminomethyl)-3-(3,4-dimethoxyphenyl)oxazolidin-2-one hydrochloride distinguishes it from other oxazolidinones, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

5-(aminomethyl)-3-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-16-10-4-3-8(5-11(10)17-2)14-7-9(6-13)18-12(14)15;/h3-5,9H,6-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAQYEHXSRDNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(OC2=O)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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